molecular formula C23H21N5 B11314556 8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11314556
M. Wt: 367.4 g/mol
InChI Key: HKRQJEFYHBSXIB-UHFFFAOYSA-N
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Description

8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with various methyl and phenyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methyl and phenyl groups: These substituents are introduced through various substitution reactions, often using reagents such as methyl iodide and phenylboronic acid under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl positions, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on various biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathway Modulation: The compound may influence various cellular pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: The parent compound without the methyl and phenyl substituents.

    8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: A similar compound with fewer phenyl substituents.

Uniqueness

8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C23H21N5

Molecular Weight

367.4 g/mol

IUPAC Name

11,12-dimethyl-10-(3-methylphenyl)-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5/c1-14-8-10-18(11-9-14)21-25-23-20-16(3)17(4)28(19-7-5-6-15(2)12-19)22(20)24-13-27(23)26-21/h5-13H,1-4H3

InChI Key

HKRQJEFYHBSXIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC(=C5)C)C)C

Origin of Product

United States

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